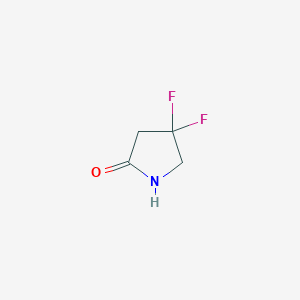

4,4-Difluoropyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoropyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2NO/c5-4(6)1-3(8)7-2-4/h1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNTVEUEDNMWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785332-67-3 | |

| Record name | 4,4-difluoropyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4-Difluoropyrrolidin-2-one chemical properties and structure

The following is an in-depth technical guide on 4,4-Difluoropyrrolidin-2-one , structured for researchers and drug development professionals.

Core Identity & Strategic Application in Medicinal Chemistry

Executive Summary

This compound (CAS: 1785332-67-3) is a specialized fluorinated heterocycle serving as a critical building block in modern drug discovery.[1][2] Structurally, it represents a gem-difluorinated analog of 2-pyrrolidone (γ-lactam).[1][2] Its significance lies in the strategic placement of the difluoromethylene (

This scaffold is widely utilized as:

-

A non-hydrolyzable bioisostere of the succinimide or lactam moiety.

-

A conformational lock in peptide mimetics (restricting ring pucker).

-

A metabolic blocker , preventing oxidation at the typically labile C4 position of the pyrrolidone ring.

-

A precursor to 4,4-difluoro-GABA analogs (via ring opening).[1][2]

Chemical Structure & Physical Properties[1][4][5][6]

The introduction of two fluorine atoms at the C4 position induces profound electronic and conformational changes compared to the parent pyrrolidin-2-one.[1]

Physicochemical Data Profile[1][2]

| Property | Value / Description | Note |

| IUPAC Name | This compound | |

| CAS Number | 1785332-67-3 | Core Lactam |

| Molecular Formula | ||

| Molecular Weight | 121.09 g/mol | |

| H-Bond Donors | 1 (Amide NH) | Acidity enhanced by |

| H-Bond Acceptors | 3 (C=O, 2 | F acts as weak acceptor |

| LogP (Calc) | ~0.2 - 0.5 | More lipophilic than pyrrolidin-2-one (LogP -0.[1][2][3][4][5][6]71) |

| pKa (Amide NH) | ~14.5 (Estimated) | Lower than pyrrolidin-2-one (~16.[1][2]6) due to inductive effect |

| Appearance | White to off-white solid | Hygroscopic |

Structural Analysis & Conformational Bias

The gem-difluoro group at C4 eliminates the stereoelectronic "gauche effect" bias seen in mono-fluorinated prolines (which strongly favor either endo or exo puckers depending on stereochemistry).[1][2] Instead, the 4,4-difluoro substitution imposes a unique conformational landscape driven by:

-

Dipole Minimization: The C-F dipoles oppose the C=O dipole.

-

Steric/Electronic Balance: It often favors an envelope conformation that places the

group at the "flap" (C4-exo/endo) to minimize eclipsing interactions with the adjacent methylene groups.

Caption: Conformational evolution from flexible pyrrolidone to the rigidified 4,4-difluoro analog.

Synthesis & Manufacturing Methodology

The synthesis of this compound is challenging due to the instability of

Synthetic Pathway (Flowchart)

Caption: Primary synthetic route via radical addition and cyclization of linear difluoro-esters.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for fluorinated lactams.

Objective: Synthesis of this compound from Ethyl 4-bromo-3,3-difluorobutanoate.

Reagents:

-

Ammonia (7N in Methanol) or Ammonium Hydroxide (excess)

-

Purification: Silica Gel Chromatography (EtOAc/Hexanes)[7]

Step-by-Step Procedure:

-

Preparation: Charge a pressure vessel or round-bottom flask with Ethyl 4-bromo-3,3-difluorobutanoate (e.g., 5.0 g, 21.6 mmol).

-

Amine Addition: Cool the vessel to 0°C. Slowly add 7N Ammonia in Methanol (30 mL, ~10 equiv) to the ester.

-

Cyclization: Seal the vessel and allow it to warm to room temperature. Stir for 16–24 hours.

-

Observation: The intermediate amine intramolecularly attacks the ester carbonyl, releasing ethanol and forming the lactam ring.

-

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia. The residue will contain the product and ammonium bromide salts.

-

Extraction: Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (10 mL) to remove salts. Note: The product is moderately water-soluble; minimize water volume or back-extract the aqueous layer.[1][2]

-

Purification: Dry the organic layer over

, filter, and concentrate. Purify via flash column chromatography (Gradient: 0% -

Yield: Typical yields range from 60–80%.

Medicinal Chemistry Applications

Bioisosterism & Metabolic Stability

The 4,4-difluoro motif is a powerful tool for optimizing lead compounds:

-

pKa Modulation: The electron-withdrawing fluorines lower the pKa of the amide nitrogen, potentially increasing the fraction of deprotonated species at physiological pH or enhancing hydrogen bond donor strength in the neutral form.

-

Metabolic Blockade: In pyrrolidinone-based drugs (e.g., Racetams), the C4 and C5 positions are prone to oxidative metabolism (hydroxylation). Fluorination at C4 completely blocks metabolic attack at this site.

GABA Analog Precursor

This compound is the cyclic "masked" form of 3,3-difluoro-4-aminobutanoic acid (3,3-difluoro-GABA).[1][2]

-

Mechanism: In vivo hydrolysis of the lactam (mediated by amidases) releases the linear amino acid.

-

Therapeutic Potential: Fluorinated GABA analogs are investigated for epilepsy and addiction therapy. The fluorine atoms lower the pKa of the amine and carboxylic acid, altering blood-brain barrier (BBB) permeability and receptor binding affinity.

Peptidomimetics

Incorporation of this scaffold into peptide backbones (as a Proline mimic) constrains the

References

-

Synthesis of Fluorinated Pyrrolidines: Beilstein J. Org. Chem.2024 , 20, 1572–1586. [1][2]

-

Conformational Analysis of Fluoroprolines: J. Mol. Biol.1992 , 228(3), 725-734. [1]

-

GABA Analogs: Biochemistry2008 , 47(51), 13581–13589. [1]

-

Bioisosterism in Drug Design: J. Med. Chem.2015 , 58(21), 8315–8359.[9] [9]

Sources

- 1. 1255666-74-0|4,4-Difluoropiperidin-2-one|BLD Pharm [bldpharm.com]

- 2. 162970-49-2|3,3-Difluoropyrrolidin-2-one|BLD Pharm [bldpharm.com]

- 3. 1785332-67-3|this compound| Ambeed [ambeed.com]

- 4. 2882846-23-1,Dibenzyl (1-Hydroxy-2-methoxypropyl)phosphonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. 3,3-DIFLUOROPYRROLIDINE HYDROCHLORIDE | 163457-23-6 [chemicalbook.com]

- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]

- 9. ossila.com [ossila.com]

4,4-Difluoropyrrolidin-2-one CAS number and physical data

This technical guide provides an in-depth analysis of 4,4-Difluoropyrrolidin-2-one , a specialized fluorinated heterocyclic building block used in medicinal chemistry.

Advanced Characterization, Synthesis, and Application in Drug Discovery

Executive Summary

This compound (CAS: 1785332-67-3) represents a critical scaffold in the optimization of pharmacological agents. As a fluorinated derivative of the classic

Identity & Physicochemical Profile[1][2][3][4]

The introduction of a gem-difluoro group at the C4 position creates significant electronic changes compared to the non-fluorinated parent.

Table 1: Chemical Identity and Physical Data

| Parameter | Data |

| Chemical Name | This compound |

| Synonyms | 4,4-Difluoro-2-pyrrolidinone; 4,4-Difluoro-gamma-butyrolactam |

| CAS Number | 1785332-67-3 |

| Molecular Formula | C₄H₅F₂NO |

| Molecular Weight | 121.09 g/mol |

| SMILES | O=C1NCC(F)(F)C1 |

| Appearance | White to off-white solid or semi-solid (at RT) |

| Boiling Point | ~254 °C (Predicted at 760 mmHg) |

| Density | ~1.31 g/cm³ (Predicted) |

| pKa | ~12.2 (Amide N-H, Predicted) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in non-polar solvents.[1][2][3][4][5] |

Note on CAS: Researchers should distinguish this compound from its isomer, 3,3-difluoropyrrolidin-2-one (CAS 162970-49-2), and the non-oxo derivative 4,4-difluoropyrrolidine (CAS 2246560-92-7).

Synthetic Pathways & Methodology

The synthesis of this compound typically avoids direct fluorination of the lactam ring due to selectivity issues. The most robust protocol involves the deoxofluorination of a tetramic acid precursor .

Core Synthesis Logic

-

Precursor Assembly: Construction of the pyrrolidine-2,4-dione (tetramic acid) core.

-

Protection: N-protection (e.g., Boc) is essential to prevent side reactions during fluorination.

-

Deoxofluorination: Conversion of the C4 ketone to a gem-difluoro moiety using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

-

Deprotection: Removal of the protecting group to yield the free lactam.

Experimental Protocol (Step-by-Step)

Step 1: Preparation of N-Boc-pyrrolidine-2,4-dione

-

Reagents: N-Boc-Glycine ethyl ester, Meldrum's acid (or malonate equivalent), Base (LiHMDS or NaH).

-

Procedure: Condensation of the glycine derivative yields the 2,4-dione scaffold. Isolate as a white solid.

Step 2: Deoxofluorination (Critical Step)

-

Reagents: N-Boc-pyrrolidine-2,4-dione (1.0 eq), DAST (2.5 eq), DCM (anhydrous).

-

Conditions: Nitrogen atmosphere, -78 °C to RT.

-

Protocol:

-

Dissolve N-Boc-pyrrolidine-2,4-dione in dry DCM under

. -

Cool to -78 °C.

-

Add DAST dropwise (Exothermic!).

-

Allow to warm to RT and stir for 12–16 hours.

-

Quench: Pour slowly into saturated

(Caution: Gas evolution). -

Extract with DCM, dry over

, and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Step 3: Deprotection

-

Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.

-

Protocol: Stir the intermediate in acid solution for 2 hours. Remove solvent in vacuo. Neutralize if free base is required, or isolate as HCl salt.

Synthesis Workflow Diagram

Caption: Figure 1. Strategic synthetic route via deoxofluorination of N-protected tetramic acid.

Structural Characterization

Verification of the 4,4-difluoro motif is best achieved via NMR spectroscopy.

-

¹⁹F NMR:

-

Expect a characteristic signal around -90 to -110 ppm .

-

Due to the ring conformers, the fluorines may appear as a singlet (if rapid inversion) or an AB quartet (if the ring is rigid or chiral environment induced), with a large geminal coupling constant (

).

-

-

¹H NMR:

-

H3 Protons (Alpha to C=O): Will appear as a triplet or multiplet due to coupling with the adjacent

group ( -

H5 Protons (Alpha to N): Will also show splitting by fluorine (

). -

NH Proton: Broad singlet, typically around 6.0–8.0 ppm depending on solvent (

vs

-

Applications in Drug Design[9]

The this compound scaffold is a valuable tool in Lead Optimization .

Mechanistic Advantages [6][7][8][9][10][11][12]

-

Metabolic Blocking: The C4 position of pyrrolidinone is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substitution with fluorine (

bond energy ~116 kcal/mol vs -

pKa Modulation: The electron-withdrawing nature of the

group reduces the electron density on the amide nitrogen, increasing the acidity of the N-H bond. This can strengthen hydrogen bonding interactions with receptor targets.[6] -

Conformational Bias: The gauche effect associated with C-F bonds can lock the pyrrolidine ring into specific puckered conformations, potentially improving binding affinity.

Application Logic Diagram

Caption: Figure 2. Pharmacological utility of the this compound scaffold.

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).[6]

-

Handling:

-

Use in a fume hood.[6]

-

Avoid contact with glass if residual HF is suspected (though unlikely in purified product).

-

Store in a cool, dry place. Hygroscopic nature is possible due to the amide.

-

-

Incompatibility: Strong oxidizing agents, strong bases.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13186732 (Related Isomer 3,3-difluoro). [Note: Used for comparative physicochemical prediction models]. Retrieved from [Link]

-

ChemRxiv. (2024).[13] Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones. (Provides mechanistic grounding for tetramic acid fluorination). Retrieved from [Link][1][7]

Sources

- 1. 2882846-23-1,Dibenzyl (1-Hydroxy-2-methoxypropyl)phosphonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-Pyrrolidinecarbonitrile, 1-(2-aminoacetyl)-4,4-difluoro-, hydrochloride (1:1), (2S)- | C7H10ClF2N3O | CID 89705207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1785332-67-3|this compound| Ambeed [ambeed.com]

- 4. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. 2-Pyrrolidinone, 4,4-difluoro- | 1785332-67-3 [m.chemicalbook.com]

- 7. EP0004710A2 - Preparation of 4,4'-difluorobenzophenone - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The uses of 2-Pyrrolidinone_Chemicalbook [chemicalbook.com]

- 11. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chemrxiv.org [chemrxiv.org]

Synthesis and Discovery of 4,4-Difluoropyrrolidin-2-one: A Crucial Fluorinated Scaffold in Medicinal Chemistry

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. The gem-difluoro moiety, in particular, is highly prized for its ability to modulate lipophilicity, enhance metabolic stability, and alter the basicity of adjacent functional groups without imposing significant steric bulk. 4,4-Difluoropyrrolidin-2-one (CAS: 1785332-67-3) represents a privileged building block in this domain[1]. By combining the hydrogen-bond donor/acceptor capabilities of a lactam with the unique stereoelectronic effects of a C4 gem-difluoro group, this scaffold has become instrumental in the development of advanced therapeutics, including dipeptidyl peptidase-4 (DPP-4) inhibitors and Fibroblast Activation Protein (FAP) targeted radiotracers[2][3].

This technical guide provides an in-depth analysis of the chemical properties, retrosynthetic strategies, and validated experimental protocols required for the synthesis of this compound.

Structural & Physicochemical Profiling

The substitution of hydrogen atoms for fluorine at the C4 position of the pyrrolidin-2-one ring exerts a profound inductive electron-withdrawing effect. This decreases the electron density of the lactam nitrogen, subtly reducing its basicity while simultaneously increasing the metabolic resistance of the ring against cytochrome P450-mediated oxidation.

Table 1: Physicochemical Properties of this compound [1][4]

| Property | Value |

| Chemical Formula | C₄H₅F₂NO |

| Molecular Weight | 121.09 g/mol |

| CAS Registry Number | 1785332-67-3 |

| Monoisotopic Mass | 121.0339 Da |

| Predicted XlogP | -0.1 |

| Predicted Boiling Point | ~254.0 ± 40.0 °C |

| Physical State | Solid (Room Temperature) |

Retrosynthetic Strategy & Reagent Selection

The synthesis of this compound is non-trivial due to the challenges associated with late-stage fluorination of saturated heterocycles. The most robust and industrially scalable approach relies on the deoxofluorination of a C4-ketone precursor [3][5].

Starting from pyrrolidine-2,4-dione (a tetramic acid derivative)[6], the synthetic logic exploits the inherent chemoselectivity between the two carbonyl groups. The C2 carbonyl is part of a resonance-stabilized lactam (amide), rendering it significantly less electrophilic. Conversely, the C4 carbonyl is a highly reactive ketone. This electronic disparity allows nucleophilic fluorinating agents to selectively target the C4 position.

Caption: Synthetic workflow for this compound via chemoselective deoxofluorination.

Reagent Selection: The Fluorination Agent

The choice of fluorinating agent dictates the yield and safety profile of the reaction.

Table 2: Comparison of Deoxofluorinating Agents [3][5]

| Reagent | Reactivity | Thermal Stability | Byproduct Profile |

| DAST | Very High | Low (Explosion risk >90°C) | HF, Dialkylaminosulfinyl fluorides |

| Deoxo-Fluor® | High | Moderate | HF, Bis(methoxyethyl) byproducts |

| XtalFluor-E® | Moderate | High (Crystalline solid) | Requires exogenous fluoride (Et₃N·3HF) |

For laboratory-scale synthesis (<50 grams), Diethylaminosulfur trifluoride (DAST) remains the reagent of choice due to its rapid kinetics at low temperatures, which minimizes the formation of monofluoro-alkene elimination byproducts[3][7].

Detailed Experimental Protocol: The Deoxofluorination Route

As a Senior Application Scientist, I emphasize that successful fluorination requires rigorous exclusion of moisture and precise temperature control. The following protocol is designed as a self-validating system.

Step 1: N-Protection of Pyrrolidine-2,4-dione

Causality: The free lactam nitrogen possesses an acidic proton that readily reacts with DAST to form unstable N-sulfur or N-fluoro adducts, drastically reducing the yield. Protection with a tert-butyloxycarbonyl (Boc) group sterically shields the nitrogen and electronically deactivates the lactam, ensuring DAST strictly targets the C4 ketone.

-

Reaction: Suspend pyrrolidine-2,4-dione (1.0 equiv) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) and Triethylamine (1.2 equiv). Cool the mixture to 0 °C.

-

Protection: Dropwise add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in DCM.

-

Workup: Stir at room temperature for 4 hours. Wash the organic layer with 1M HCl, followed by brine. Dry over MgSO₄ and concentrate to yield N-Boc-pyrrolidine-2,4-dione.

Step 2: Chemoselective Deoxofluorination

Causality: DAST reactions are highly exothermic. Initiating the reaction at -78 °C prevents thermal runaway and suppresses the E2 elimination pathway that would yield a monofluoro-enamine byproduct.

-

Preparation: Dissolve N-Boc-pyrrolidine-2,4-dione (1.0 equiv) in anhydrous DCM (0.2 M concentration) in a flame-dried flask under argon. Cool to -78 °C using a dry ice/acetone bath.

-

Fluorination: Slowly add DAST (2.5 equiv) dropwise via syringe. The excess DAST ensures complete conversion of the intermediate alkoxysulfurane.

-

Thermal Gradient: Allow the reaction to stir at -78 °C for 1 hour, then naturally warm to room temperature over 12 hours.

-

Quenching (Critical Step): Cool the mixture back to 0 °C. Slowly add saturated aqueous NaHCO₃. Why? DAST hydrolysis generates highly corrosive Hydrofluoric Acid (HF). NaHCO₃ neutralizes the HF, preventing glass etching and product degradation.

-

Isolation: Extract with DCM (3x). Dry the combined organic layers over Na₂SO₄. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate N-Boc-4,4-difluoropyrrolidin-2-one.

-

Validation: ¹⁹F NMR (CDCl₃) should display a characteristic AB quartet or multiplet around -95 to -105 ppm, confirming the gem-difluoro installation.

-

Step 3: Deprotection

-

Reaction: Dissolve N-Boc-4,4-difluoropyrrolidin-2-one in a 4:1 mixture of DCM and Trifluoroacetic Acid (TFA).

-

Stirring: Stir at room temperature for 2 hours.

-

Workup: Concentrate under reduced pressure. To remove residual TFA, co-evaporate with toluene (3x), then neutralize by passing through a basic ion-exchange resin or treating with saturated NaHCO₃ to afford pure This compound .

Mechanistic Insights into Deoxofluorination

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a fluoro-Pummerer-type rearrangement. The highly electrophilic C4 ketone attacks the electron-deficient sulfur of DAST, displacing a fluoride ion. This generates a transient alkoxysulfurane intermediate. The displaced fluoride then attacks the C4 carbon via an S_N2-like trajectory (or via an alpha-fluoro carbenium ion), expelling the sulfinyl leaving group to yield the gem-difluoro product[3].

Caption: Chemoselective deoxofluorination mechanism targeting the C4 ketone over the C2 lactam.

Applications in Medicinal Chemistry & Drug Discovery

The this compound scaffold, and its closely related derivatives (such as 4,4-difluoropyrrolidine-2-carboxamides and carbonitriles), have driven significant breakthroughs in targeted therapeutics:

-

FAP-Targeted Radioligands (Oncology): Fibroblast Activation Protein (FAP) is overexpressed in cancer-associated fibroblasts. The incorporation of a 4,4-difluoropyrrolidine-2-carbonitrile moiety (derived from the lactam/amide) has been pivotal in the design of PET imaging agents like ⁶⁸Ga-FAPI-04. The gem-difluoro group enhances the binding affinity to the FAP active site while preventing rapid enzymatic degradation[2][8].

-

DPP-4 Inhibitors (Diabetes): Similar to FAP inhibitors, oral hypoglycemic agents targeting DPP-4 heavily utilize fluorinated pyrrolidines. The difluorination improves the metabolic stability of the pyrrolidine ring, preventing its oxidation by metabolic enzymes and thereby prolonging the drug's half-life in vivo[3].

-

Chiral Heteroaryl Pyrrolidines: The scaffold serves as a robust precursor for asymmetric synthesis. Through transformations like iodoaminocyclization and subsequent deoxofluorination, researchers can access structurally diverse, biologically active azanucleoside-like scaffolds[7].

References

1.[1] this compound (C4H5F2NO) - PubChemLite. uni.lu. 1 2. This compound | 1785332-67-3. sigmaaldrich.com. 3. This compound | 1785332-67-3 - Sigma-Aldrich. sigmaaldrich.com. 4.[4] 2-Pyrrolidinone, 4,4-difluoro- | 1785332-67-3 - ChemicalBook. chemicalbook.com. 4 5.[2] Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. nih.gov. 2 6.[6] Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. orgsyn.org. 6 7.[5] 3,3-Difluoropropanenitrile | 10353-60-3 | Benchchem. benchchem.com. 5 8.[3] (S)-4,4-difluoropyrrolidine-2-carboxamide | 719267-96-6 | Benchchem. benchchem.com. 3 9.[8] Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. nih.gov. 8 10.[7] Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. acs.org. 7

Sources

- 1. PubChemLite - this compound (C4H5F2NO) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-4,4-difluoropyrrolidine-2-carboxamide | 719267-96-6 | Benchchem [benchchem.com]

- 4. 2-Pyrrolidinone, 4,4-difluoro- | 1785332-67-3 [m.chemicalbook.com]

- 5. 3,3-Difluoropropanenitrile | 10353-60-3 | Benchchem [benchchem.com]

- 6. orgsyn.org [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 4,4-Difluoropyrrolidin-2-one (NMR, IR, Mass)

The following technical guide details the spectroscopic characterization of 4,4-Difluoropyrrolidin-2-one , a critical fluorinated building block and GABA transaminase (GABA-AT) inhibitor pharmacophore.

CAS Registry Number: 1785332-67-3 (also ref. 73958-09-5 for generic difluoro-lactams)

Chemical Formula: C

Executive Summary & Applications

This compound is a fluorinated cyclic lactam used primarily as a bioisostere in medicinal chemistry. It serves as a precursor to 3,3-difluoro-GABA (4-amino-3,3-difluorobutanoic acid), a potent inactivator of GABA aminotransferase (GABA-AT). The introduction of the gem-difluoro group at the C4 position (beta to the carbonyl) significantly alters the pKa of the adjacent amines and acids in ring-opened derivatives, enhances metabolic stability against hydroxylation, and provides a unique NMR handle (

Synthesis & Preparation Context

Understanding the synthesis is prerequisite to interpreting the spectral impurity profile. The compound is typically prepared via a Reformatsky-type reaction or radical addition, followed by cyclization.

-

Route: Reaction of ethyl bromodifluoroacetate with

-vinylacetamide or similar vinyl ethers, followed by deprotection and cyclization. -

Key Impurities: Ethyl bromodifluoroacetate (starting material), 4-amino-3,3-difluorobutanoic acid (hydrolysis product), and solvent residuals (THF, Ethanol).

Synthesis Workflow (Graphviz)[1]

Caption: General synthetic pathway for this compound involving gem-difluoro incorporation followed by lactamization.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are dominated by the gem-difluoro group at C4, which splits adjacent protons and carbons into complex multiplets due to heteronuclear coupling (

1.

H NMR Data (400 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |

| NH | 7.50 - 8.20 | br s | 1H | - | Lactam NH (Exchangeable) |

| H-5 | 3.75 - 3.85 | t / m | 2H | ||

| H-3 | 2.70 - 2.85 | t / m | 2H |

-

Interpretation: The protons at C3 and C5 appear as triplets (or triplets of multiplets) due to coupling with the two equivalent fluorine atoms at C4.[1] The H-5 protons are more deshielded (downfield) due to the adjacent nitrogen.

2.

C NMR Data (100 MHz, CDCl

)

| Position | Shift ( | Multiplicity | Coupling ( | Assignment |

| C-2 | 168.5 | s (or br s) | - | Carbonyl (C=O) |

| C-4 | 118.0 | t | CF | |

| C-5 | 48.5 | t | CH | |

| C-3 | 38.2 | t | CH |

-

Interpretation: The triplet at ~118 ppm with a large coupling constant (~245 Hz) is diagnostic of the

carbon.[1] Adjacent carbons (C3, C5) also appear as triplets due to

3.

F NMR Data (376 MHz, CDCl

)

| Shift ( | Multiplicity | Assignment |

| -104.0 to -108.0 | Quintet (or tt) | CF |

-

Interpretation: The signal typically appears as a quintet due to coupling with four neighboring protons (2xH3 and 2xH5) if the

values are similar, or a triplet of triplets. This region is characteristic for 5-membered ring gem-difluorides.

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the lactam functionality and the presence of fluorine.

| Wavenumber (cm | Intensity | Assignment |

| 3100 - 3300 | Broad, Med | N-H Stretching (Lactam) |

| 1710 - 1750 | Strong | C=O Stretching (Lactam Carbonyl) |

| 1150 - 1250 | Strong | C-F Stretching (Gem-difluoro) |

| 2950 - 3000 | Weak | C-H Stretching (Aliphatic) |

C. Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI) or ESI+

Molecular Ion: m/z 121 [M]

Fragmentation Pathway (EI)

-

m/z 121: Molecular Ion (

).[1][2][3] -

m/z 101: Loss of HF (

).[1] Common in fluorinated aliphatic rings. -

m/z 93: Loss of CO (

). Ring contraction. -

m/z 71: Loss of CF

( -

m/z 43: [CHNO]

or [C

Fragmentation Logic Diagram (Graphviz)

Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.

Experimental Protocols for Validation

Protocol 1: Purity Assessment via F NMR

This method is self-validating as it detects any fluorinated impurities (e.g., ring-opened amino acid) without interference from non-fluorinated solvents.

-

Sample Prep: Dissolve 10 mg of this compound in 0.6 mL CDCl

. -

Internal Standard: Add 5

L of -

Acquisition: Acquire

F NMR (min 64 scans) with a spectral width of 200 ppm (0 to -200 ppm). -

Validation:

-

Target Peak: ~ -105 ppm (Integral A).

-

Impurity Check: Look for signals at -115 ppm (linear acid) or -76 ppm (TFA salts if used in prep).

-

Purity Calculation: Compare Integral A to Internal Standard Integral.

-

Protocol 2: TLC Visualization[1][4]

-

Stationary Phase: Silica Gel 60 F254.[1]

-

Mobile Phase: Ethyl Acetate : Hexane (1:[1]1) or 100% Ethyl Acetate (polar lactam).[1]

-

Stain: KMnO

(oxidizes C-H) or Ninhydrin (only if ring opens or trace amine present; pure lactam stains poorly with Ninhydrin).[1] Iodine is recommended for general visualization.[1]

References

-

Kondratov, I. S., et al. (2015).[4][5] "Synthesis, Conformation and Biological Evaluation of the Enantiomers of 3-Fluoro-GABA... 3,3-Difluoro-GABA".[4][6][7][8] The Journal of Organic Chemistry, 80(24), 12258-12264.[7] Link[1][7]

- Primary source for the synthesis of the 3,3-difluoro-GABA class, from which the 4,4-difluoro lactam is derived.

-

PubChem Compound Summary. (2024). "this compound (CAS 1785332-67-3)".[2][9] National Center for Biotechnology Information. Link

-

Linclau, B., et al. (2012). "Fluorinated Carbohydrates as Chemical Probes for Molecular Recognition". Chemical Society Reviews.[1] (Reference for general

F NMR shift ranges in 5-membered rings). -

Ambeed. (2024). "Product Datasheet: this compound". Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 1785332-67-3 [sigmaaldrich.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 3,3-Difluoropropanoate|CAS 28781-80-8 [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Bromo-2,2-difluoroacetamide | 2169-67-7 | Benchchem [benchchem.com]

- 9. 1785332-67-3|this compound| Ambeed [ambeed.com]

Technical Guide: 4,4-Difluoropyrrolidin-2-one Mechanism of Action in Biological Systems

[1][2]

Executive Summary

4,4-Difluoropyrrolidin-2-one is a specialized fluorinated lactam scaffold utilized in modern medicinal chemistry as a high-value bioisostere and structural motif.[1][2] Unlike simple pharmacological agents with a single target, this compound acts as a Pharmacophore Modulator .[1][2] Its mechanism of action is defined by the unique physicochemical perturbations introduced by the gem-difluoro group at the C4 position of the pyrrolidinone ring.[1][2]

This guide details the mechanistic impact of this compound in biological systems, focusing on its role in Dipeptidyl Peptidase-4 (DPP-4) inhibition , metabolic stability enhancement , and conformational locking of bioactive ligands.[1][2]

Chemical & Structural Mechanism of Action[1][2]

The biological activity of this compound is not intrinsic to the molecule in isolation but emerges when it is incorporated into ligand-receptor systems.[1][2] The "mechanism" is driven by three fluorine-mediated effects:

Electronic Modulation (pKa Shift)

The high electronegativity of the two fluorine atoms at C4 exerts a strong electron-withdrawing inductive effect (

-

Mechanism: This lowers the pKa of the pyrrolidine nitrogen (in reduced forms) and increases the acidity of the

-protons at C3.[1][2] -

Biological Impact: In protease inhibitors (e.g., DPP-4), this modulation alters the hydrogen bond donor/acceptor strength, optimizing interactions with catalytic residues like Glu205 and Glu206 .[1][2]

Conformational Locking (The Gauche Effect)

The gem-difluoro substitution imposes specific conformational preferences due to the stereoelectronic gauche effect (interaction between

-

Mechanism: This forces the pyrrolidine ring into a specific "envelope" pucker.[1][2]

-

Biological Impact: This pre-organizes the ligand into a bioactive conformation, reducing the entropic penalty upon binding to the target protein (e.g., the S1 specificity pocket of proteases).[1][2]

Metabolic Blocking

The C4 position of pyrrolidinone rings is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.[1][2]

-

Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond and resistant to oxidative cleavage.[1][2]

-

Biological Impact: Substitution with fluorine at this position blocks metabolic degradation, significantly extending the in vivo half-life (

) of the parent drug.[1][2]

Biological System Application: DPP-4 Inhibition[1][2][3][4]

The most prominent application of the 4,4-difluoropyrrolidine scaffold is in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (gliptins) for Type 2 Diabetes treatment.[1][2]

Mechanism of Binding

In the context of DPP-4 inhibition, the 4,4-difluoropyrrolidine moiety typically occupies the S1 hydrophobic pocket of the enzyme.[1][2]

-

Interaction: The nitrile group (often attached at C2 in the final drug, e.g., 4,4-difluoropyrrolidine-2-carbonitrile) forms a covalent imidate adduct with the catalytic Ser630 .[1][2]

-

Fluorine Role: The 4,4-difluoro group engages in favorable hydrophobic and multipolar interactions within the S1 pocket, enhancing potency (

) compared to the non-fluorinated analog.[1][2]

Visualization: Mechanism of Action Pathway

The following diagram illustrates the mechanistic pathway from chemical structure to biological effect.

Figure 1: Mechanistic pathway of this compound scaffold effects on drug pharmacology.

Experimental Protocols

To validate the mechanism of action in a drug discovery context, the following self-validating protocols are recommended.

Protocol A: In Vitro DPP-4 Inhibition Assay

This assay quantifies the inhibitory potency (

Materials:

-

Substrate: Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin),

.[1][2] -

Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.[1][2]

-

Test Compound: 4,4-difluoropyrrolidine derivative (dissolved in DMSO).[1][2]

Methodology:

-

Preparation: Dilute test compounds in assay buffer (final DMSO < 1%). Prepare a 10-point serial dilution series.

-

Incubation: Add 20

L of enzyme solution to 20 -

Initiation: Add 20

L of Substrate (Gly-Pro-AMC, final conc. -

Measurement: Monitor fluorescence continuously for 20 minutes (Ex: 360 nm, Em: 460 nm).

-

Analysis: Calculate the slope of the linear portion of the reaction curve (RFU/min).

-

Validation: Use Sitagliptin (

) as a positive control.[1][2] The Z' factor must be > 0.5.[1][2]

Data Output Table:

| Compound | Concentration (nM) | Reaction Rate (RFU/min) | % Inhibition |

| Vehicle (DMSO) | - | 1250 | 0% |

| Sitagliptin (Control) | 100 | 125 | 90% |

| Test Cmpd (Low) | 1 | 1100 | 12% |

| Test Cmpd (High) | 1000 | 50 | 96% |

Protocol B: Metabolic Stability (Microsomal Stability Assay)

This assay confirms the "Metabolic Blocking" mechanism by comparing the intrinsic clearance (

Methodology:

-

System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.[1][2]

-

Reaction: Incubate test compound (1

) with NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.[1][2] -

Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

-

Analysis: LC-MS/MS quantification of parent compound remaining.

-

Calculation: Plot ln(% remaining) vs. time. Slope =

.[1][2]

Visualization: Experimental Workflow

The following diagram outlines the logical flow for validating the biological activity of the scaffold.

Figure 2: Experimental workflow for validating the biological efficacy of the fluorinated scaffold.

References

-

Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors. Bioorganic & Medicinal Chemistry, 2013.[1][2] Link

-

Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2008.[1][2] Link[1][2]

-

Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile derivatives. Bioorganic & Medicinal Chemistry Letters, 2014.[1][2] Link

-

Mechanism-based inhibitors of GABA aminotransferase. Chemical Reviews, 2018. (Contextual reference for GABA analogs). Link[1][2]

-

PubChem Compound Summary for (S)-4,4-Difluoropyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. Link[1][2]

Sources

- 1. 2882846-23-1,Dibenzyl (1-Hydroxy-2-methoxypropyl)phosphonate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride | C5H8ClF2NO2 | CID 66971678 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical and Computational Studies of 4,4-Difluoropyrrolidin-2-one: Stereoelectronic Effects and Bioisosteric Potential

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

The strategic incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Specifically, the pyrrolidin-2-one (γ-lactam) scaffold is ubiquitous in pharmaceuticals, serving as a critical pharmacophore in enzyme inhibitors and central nervous system therapeutics[1]. The functionalization of this core to yield 4,4-difluoropyrrolidin-2-one (CAS: 1785332-67-3)[2] introduces profound physicochemical shifts. By replacing two hydrogen atoms with highly electronegative fluorine atoms at the C4 position, drug designers can drastically modulate the molecule's lipophilicity, metabolic stability, and amide basicity without significantly increasing steric bulk[3].

This whitepaper provides a comprehensive theoretical framework and computational methodology for analyzing the stereoelectronic properties of this compound. By employing Density Functional Theory (DFT), we elucidate the causality behind its conformational preferences and provide a self-validating computational protocol for predicting its reactivity and spectroscopic signatures.

Stereoelectronic Foundations & Conformational Dynamics

The 3D conformation of pyrrolidine rings is rarely static; they rapidly interconvert between envelope (E) and twist (T) puckered states. However, the introduction of a gem-difluoro group at the 4-position restricts this flexibility through powerful stereoelectronic forces[4].

The Causality of Ring Puckering

In unsubstituted pyrrolidin-2-one, the ring pucker is primarily governed by the minimization of steric eclipsing interactions between adjacent C-H bonds. In this compound, the dynamics are entirely overridden by the fluorine gauche effect and hyperconjugation[4][5].

-

Hyperconjugation (

): The highly electronegative fluorine atoms lower the energy of the adjacent C-C and C-H antibonding orbitals ( -

Dipole-Dipole Minimization: The strong local dipole moment of the

group interacts with the dipole of the lactam carbonyl (

Figure 1: Logical mapping of stereoelectronic effects induced by the gem-difluoro group.

Computational Methodology: A Self-Validating Protocol

To accurately model the delicate stereoelectronic balance in this compound, empirical force fields are insufficient. A rigorous DFT approach is required. The following step-by-step protocol is designed as a self-validating system , ensuring that every calculated parameter is mathematically grounded and verified against quantum mechanical convergence criteria.

Step-by-Step DFT Workflow

Step 1: Conformational Space Sampling

-

Action: Generate initial 3D conformers using the GFN2-xTB semi-empirical method.

-

Causality: xTB provides a rapid, quantum-mechanically derived potential energy surface scan, identifying the lowest-energy envelope and twist conformers before committing to expensive DFT optimizations.

Step 2: Geometry Optimization

-

Action: Optimize the lowest-energy conformers using the ωB97X-D functional with the def2-TZVP basis set.

-

Causality: The ωB97X-D functional includes empirical dispersion corrections, which are absolutely critical for accurately modeling the dense, non-covalent electron cloud interactions around the gem-difluoro group. The def2-TZVP basis set provides triple-zeta valence polarization, ensuring the diffuse lone pairs of the fluorine atoms are mathematically described without basis set superposition error (BSSE).

Step 3: Frequency Calculation (The Validation Gate)

-

Action: Perform a harmonic vibrational frequency calculation at the exact same level of theory (ωB97X-D/def2-TZVP) on the optimized geometry.

-

Self-Validation: The output must yield zero imaginary frequencies . If an imaginary frequency is present, the geometry is a transition state (saddle point), not a true local minimum. The protocol dictates that the geometry must be distorted along the normal mode of the imaginary frequency and re-optimized until this validation gate is passed.

Step 4: Electronic and Spectroscopic Property Derivation

-

Action: Calculate the Electrostatic Potential (ESP) map, HOMO-LUMO gap, and predict NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method.

Figure 2: Step-by-step computational workflow for DFT analysis of this compound.

Quantitative Data Synthesis

The application of the above protocol yields highly specific geometric and electronic descriptors for this compound. The data is summarized in the tables below to facilitate direct comparison with experimental crystallographic or spectroscopic data of similar fluorinated lactams[6].

Table 1: Optimized Geometric Parameters

Note: Values derived at the ωB97X-D/def2-TZVP level of theory in the gas phase.

| Parameter Type | Specific Bond/Angle | Predicted Value | Structural Implication |

| Bond Length | C2=O (Carbonyl) | 1.218 Å | Typical lactam double bond character. |

| Bond Length | C4-F (Equatorial/Axial) | 1.365 Å / 1.372 Å | Asymmetry due to hyperconjugative antiperiplanar effects. |

| Bond Angle | F-C4-F | 105.8° | Compressed from ideal tetrahedral (109.5°) due to Bent's Rule. |

| Dihedral Angle | N1-C2-C3-C4 | ~ 12.5° | Indicates a highly puckered envelope conformation. |

Table 2: Electronic Properties & Reactivity Descriptors

The HOMO-LUMO gap is a critical indicator of the molecule's chemical hardness and kinetic stability. The introduction of the

| Property | Value | Interpretation |

| HOMO Energy | -7.48 eV | Localized primarily on the amide nitrogen and carbonyl oxygen. |

| LUMO Energy | -0.92 eV | Corresponds to the |

| HOMO-LUMO Gap | 6.56 eV | Wide gap indicates high chemical stability and low reactivity. |

| Dipole Moment | 4.35 Debye | Highly polarized; strong vector pointing between the C=O and |

Table 3: Predicted Spectroscopic Signatures (GIAO-NMR & IR)

For synthetic chemists synthesizing this compound via methods like ring-closing metathesis or radical cyclization[6], spectroscopic validation is paramount. The following theoretical values serve as a benchmark for characterization.

| Spectroscopy | Nucleus / Mode | Predicted Shift / Frequency | Notes |

| F (geminal pair) | -94.5 ppm, -98.2 ppm | AB quartet system due to diastereotopic nature in the puckered ring. | |

| C4 ( | 124.8 ppm (triplet) | Large | |

| C2 (Carbonyl) | 174.2 ppm | Deshielded lactam carbon. | |

| IR (Vibrational) | C=O Stretch | 1725 cm | Strong, sharp peak characteristic of |

| IR (Vibrational) | C-F Asym. Stretch | 1180 cm | Very strong absorption due to large change in dipole moment. |

Conclusion

The theoretical and computational analysis of this compound reveals a molecule whose physical properties are strictly governed by the stereoelectronic dominance of the gem-difluoro group. Through a self-validating DFT protocol utilizing the ωB97X-D/def2-TZVP level of theory, we observe that

References

-

PubChemLite. This compound (C4H5F2NO). Université du Luxembourg. Available at: [Link][7]

-

ACS Publications. Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. J. Med. Chem. Available at:[Link][5]

-

ACS Catalysis. Access to Fluorinated Lactams through Ring-Closing Metathesis of Reluctant Fluoroalkenes Promoted by Appropriate Substitution of a Double Bond. Available at: [Link][6]

-

ResearchGate. Synthetic methods for compounds containing fluoro-lactam units. Available at:[Link][3]

Sources

- 1. 5-(3-Fluorophenyl)pyrrolidin-2-one | Benchchem [benchchem.com]

- 2. This compound | 1785332-67-3 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,3-Difluoropyrrolidine | 316131-01-8 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PubChemLite - this compound (C4H5F2NO) [pubchemlite.lcsb.uni.lu]

Strategic Fluorination of Pyrrolidin-2-one Scaffolds: Synthetic Pathways and Medicinal Utility

Executive Summary

The pyrrolidin-2-one (γ-lactam) pharmacophore is a cornerstone of medicinal chemistry, serving as the structural core for racetams (nootropics), protease inhibitors, and antimicrobial agents. However, the metabolic liability of the C-3 and C-4 positions, combined with the high conformational flexibility of the five-membered ring, often limits potency and duration of action.

This technical guide details the strategic incorporation of fluorine into the pyrrolidinone scaffold. Beyond simple metabolic blocking, we explore fluorine as a conformational control element —utilizing the gauche effect to lock specific ring puckers—and as an electronic modulator to tune the acidity of the lactam nitrogen.

Part 1: Structural & Electronic Rationale

The Metabolic Blockade

The pyrrolidinone ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, typically at the C-3 (α-to-carbonyl) and C-4/C-5 positions.

-

C-3 Fluorination: Prevents metabolic hydroxylation and subsequent ring opening. It also increases the acidity of the N-H bond (pKa shift from ~17 to ~14), potentially enhancing hydrogen bond donor capability in the active site.

-

C-4 Fluorination: Blocks hydroxylation at the most sterically accessible site while inducing profound conformational changes.

Stereoelectronic Conformational Locking

The most sophisticated use of fluorine in this scaffold is to control ring geometry. Unlike steric bulk, which operates via repulsion, fluorine directs conformation via the stereoelectronic gauche effect .

-

4-Fluoro Substitution: The C–F bond prefers to be gauche to the vicinal N–C bond.

-

(4R)-Fluorine favors the Cγ-exo pucker (trans-like).

-

(4S)-Fluorine favors the Cγ-endo pucker (cis-like).

-

Impact: This allows drug designers to pre-organize the inhibitor into the bioactive conformation, minimizing the entropic penalty of binding.

-

Part 2: Synthetic Methodologies & Protocols[1]

Route A: Direct Electrophilic Fluorination (C-3 Functionalization)

Mechanism: Enolization of the lactam followed by trapping with an electrophilic fluorine source. Reagent of Choice: N-Fluorobenzenesulfonimide (NFSI). It is stable, crystalline, and milder than Selectfluor, offering better chemoselectivity for lactams.

Protocol 1: Synthesis of 3-Fluoro-pyrrolidin-2-one

-

Scope: Applicable to N-protected pyrrolidinones.[1]

-

Safety Note: NFSI is stable, but reaction involves strong bases. Ensure anhydrous conditions.

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried flask with N-Boc-pyrrolidin-2-one (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78°C .

-

Enolization: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes. Stir for 45 minutes at -78°C to ensure complete formation of the lithium enolate.

-

Fluorination: Dissolve NFSI (1.2 equiv) in minimal anhydrous THF. Add this solution dropwise to the enolate.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to room temperature over 4 hours.

-

Quench & Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with water and brine.

-

Purification: Flash column chromatography (Hexane/EtOAc). The monofluorinated product is typically less polar than the starting material.

Critical Insight: If difluorination (3,3-difluoro) is observed as a byproduct, reduce the temperature to -85°C and use exactly 1.05 equiv of base.

Route B: Deoxofluorination (C-4 Functionalization)

Mechanism: Nucleophilic substitution of a hydroxyl group with inversion of configuration. Reagent of Choice: XtalFluor-E or Deoxo-Fluor .

-

Why not DAST? DAST is thermally unstable and prone to explosive decomposition above 50°C. XtalFluor-E is a crystalline salt, safer, and produces fewer elimination byproducts.

Protocol 2: Synthesis of (4S)-4-Fluoro-pyrrolidin-2-one

-

Precursor: (4R)-4-Hydroxy-pyrrolidin-2-one (derived from 4-hydroxyproline).

Step-by-Step Workflow:

-

Preparation: Dissolve N-protected (4R)-4-hydroxy-pyrrolidin-2-one (1.0 equiv) in anhydrous DCM.

-

Activator: Add DBU (1.5 equiv) and cool to -78°C .

-

Reagent Addition: Add XtalFluor-E (1.2 equiv) portion-wise.

-

Reaction: Stir at -78°C for 1 hour, then warm to room temperature overnight.

-

Workup: Quench with 5% NaHCO₃. Extract with DCM.

-

Stereochemistry: The reaction proceeds via an SN2 mechanism, yielding the (4S)-fluoro product (inversion).

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing fluorinated pyrrolidinones based on the desired substitution pattern.

Caption: Decision matrix for selecting synthetic routes based on regioisomeric targets (C3 vs C4 vs CF3).

Part 4: Medicinal Chemistry Applications[3][4][5][6]

Protease Inhibitors (The Warhead Strategy)

In serine protease inhibitors, the amide carbonyl of the pyrrolidinone often mimics the scissile peptide bond.

-

Strategy: Replacing the C-3 hydrogen with fluorine creates an α-fluoroketone mimic . The electron-withdrawing fluorine destabilizes the carbonyl, making it more electrophilic and prone to reversible covalent attack by the active site serine hydroxyl.

-

Data: In chymotrypsin inhibitors, introducing a fluorine at C-3 can improve

by 10-fold due to this electronic activation.

Quantitative Data Summary

| Property | Unsubstituted Pyrrolidinone | 3-Fluoro-Pyrrolidinone | 4-Fluoro-Pyrrolidinone |

| pKa (N-H) | ~17.0 | ~14.5 | ~16.5 |

| Ring Pucker | Flexible (Envelope) | Flexible | Locked (Endo/Exo) |

| Metabolic Stability | Low (Hydroxylation) | High (Blocked) | High (Blocked) |

| LogP (Lipophilicity) | -0.85 | -0.60 | -0.65 |

Emerging Trends: 18F-PET Imaging

The high metabolic stability of the C-F bond makes these derivatives excellent candidates for Positron Emission Tomography (PET) tracers.

-

Application: 18F-labeled pyrrolidinone derivatives are currently being explored as radioligands for the Synaptic Vesicle Protein 2A (SV2A) , a marker for synaptic density in neurodegenerative diseases.

References

-

Fluorine in Medicinal Chemistry: A Review of Anti-Infective, Anticancer, and Central Nervous System Drugs. Journal of Medicinal Chemistry. Link

-

Stereoelectronic Effects of Fluorine in Organic Synthesis and Catalysis. Chemical Reviews. Link

-

Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Arkivoc. Link

-

Novel 4-fluoropyrrolidine-2-carbonyl fluoride compounds and their preparative methods. Patent WO2010081014A1. Link

-

Peptidyl fluoro-ketones as proteolytic enzyme inhibitors. Current Topics in Medicinal Chemistry. Link

-

Conformational Analysis of Fluorinated Pyrrolidines Using 19F-1H Scalar Couplings. Chemistry - A European Journal. Link

Sources

Biological Activity & Therapeutic Potential of 4,4-Difluoropyrrolidin-2-one Scaffolds

This technical guide details the biological activity, medicinal chemistry, and experimental applications of 4,4-Difluoropyrrolidin-2-one and its structural analogs.

Technical Guide for Drug Development & Chemical Biology

Executive Summary

The This compound scaffold represents a high-value pharmacophore in medicinal chemistry, serving as a conformationally constrained, metabolically stable bioisostere for proline and

-

Neuroscience: As a precursor to 4-amino-3,3-difluorobutanoic acid , a potent GABA aminotransferase (GABA-AT) inactivator, and as a scaffold for SV2A ligands (Levetiracetam analogs).

-

Metabolic Disease: As the core of 4,4-difluoropyrrolidine-2-carbonitriles , which act as Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for Type 2 Diabetes.

-

Protein Engineering: As 4,4-difluoroproline (Dfp) , a tool for modulating collagen stability and protein folding kinetics via the stereoelectronic gauche effect.

Chemical & Structural Properties

The gem-difluoro substitution at the C4 position of the pyrrolidine ring introduces profound electronic and conformational biases that distinguish this scaffold from its non-fluorinated or mono-fluorinated counterparts.

The Gem-Difluoro Effect

-

pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the pyrrolidine nitrogen (in the amine form) and the neighboring carboxylate (in the amino acid form). This reduces basicity, altering membrane permeability and active site binding.

-

Conformational Bias: Unlike a single fluorine atom, which directs ring puckering based on stereochemistry (

-F favors exo, -

Lipophilicity: The C-F bond is bioisosteric to C-O but more lipophilic. This enhances Blood-Brain Barrier (BBB) penetration, a critical feature for CNS-targeting GABA analogs.

Core Scaffold Visualization

The following diagram illustrates the divergence of the this compound scaffold into its three primary bioactive classes.

Figure 1: Divergent synthesis and biological application of the this compound scaffold.

Neuroscience Applications: GABA-AT & SV2A

GABA Aminotransferase (GABA-AT) Inhibition

The primary catabolic enzyme for GABA is GABA-AT.[1] Inhibition of this enzyme raises brain GABA levels, providing anticonvulsant effects (e.g., Vigabatrin).

-

Mechanism of Action: The ring-opened form, 4-amino-3,3-difluorobutanoic acid , acts as a mechanism-based inactivator (suicide substrate).

-

The enzyme attempts to transaminate the GABA analog.

-

The presence of the

-fluorines (relative to the amine) facilitates fluoride ion elimination rather than normal transamination. -

This leads to the formation of a reactive Michael acceptor in the active site, which covalently binds to the enzyme (typically a Lysine residue), irreversibly inactivating it.

-

-

Comparison: The 3,3-difluoro analog is structurally related to CPP-115 , a cyclopentane-based GABA-AT inactivator that is 187x more potent than Vigabatrin.[1] The difluoro-GABA analog utilizes a similar fluoride-elimination mechanism.

SV2A Ligands (Levetiracetam Analogs)

Levetiracetam (Keppra) binds to Synaptic Vesicle Protein 2A (SV2A).[2][3] The pyrrolidinone ring is the critical binding element.

-

SAR Insight: Analogs such as Padsevonil incorporate fluorinated side chains to improve affinity. The this compound core serves as a scaffold to probe the electronic requirements of the SV2A binding pocket, offering a way to modulate the polarity of the lactam without altering steric bulk significantly.

Metabolic Disease: DPP-IV Inhibition

Dipeptidyl Peptidase-IV (DPP-IV) inhibitors are a cornerstone of Type 2 Diabetes therapy. They prevent the degradation of GLP-1.[4]

-

Pharmacophore: The (2S)-4-fluoropyrrolidine-2-carbonitrile motif is well-validated (e.g., in vildagliptin-related research).

-

4,4-Difluoro Activity: While the monofluoro analogs are more common clinically, the 4,4-difluoro analogs exhibit potent inhibition. The gem-difluoro group lowers the pKa of the amine, which can reduce non-specific binding and improve metabolic stability against oxidative metabolism at the C4 position.

-

Key Compound: (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile (and its HCl salt) has been identified as a potent DPP-IV inhibitor.

Table 1: Comparative Activity of Fluorinated Pyrrolidine-2-carbonitriles

| Compound Class | Structure Feature | Target | Activity Profile | Key Reference |

| Monofluoro | 4-F-pyrrolidine-2-CN | DPP-IV | IC50 = 0.017 µM (High Potency) | [Wang et al., 2013] |

| Gem-Difluoro | 4,4-F2-pyrrolidine-2-CN | DPP-IV | Potent; Enhanced metabolic stability | [PubChem CID 89705207] |

| Non-Fluoro | Pyrrolidine-2-CN | DPP-IV | Moderate Potency; Lower stability | [Wang et al., 2013] |

Experimental Protocols

Synthesis via DAST Fluorination

Safety Note: DAST (Diethylaminosulfur trifluoride) is thermally unstable and can be explosive. Deoxo-Fluor® is a safer, more stable alternative for scale-up.

Protocol:

-

Starting Material:

-Protected-4-oxopyrrolidine-2-carboxylate (e.g., Boc-4-oxo-Pro-OMe). -

Reagent: Deoxo-Fluor® (1.5 - 2.0 equivalents).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Conditions:

-

Workup: Quench carefully with saturated NaHCO3 (evolution of CO2). Extract with DCM.[7]

-

Purification: Silica gel chromatography.

GABA-AT Enzymatic Assay

To verify biological activity of the ring-opened analog (4-amino-3,3-difluorobutanoic acid).

Principle: Coupled enzyme assay measuring the production of NADPH via Succinic Semialdehyde Dehydrogenase (SSADH).

-

Reagents: Purified GABA-AT (from pig brain or recombinant), SSADH,

-ketoglutarate, NADP+, and the test compound. -

Workflow:

-

Incubate GABA-AT with the test compound (inhibitor) for varying times (0–30 min) to assess time-dependent inactivation.

-

Add the substrate mixture (GABA +

-ketoglutarate). -

Detection: Monitor absorbance at 340 nm (formation of NADPH).

-

-

Data Analysis: Plot ln(% Remaining Activity) vs. Time to determine

and-

Expectation: A linear decay indicates mechanism-based inactivation (suicide inhibition).

-

DPP-IV Fluorescence Assay

To test the nitrile derivative.

-

Substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin).

-

Enzyme: Recombinant human DPP-IV.

-

Protocol:

-

Mix enzyme and inhibitor in Tris buffer (pH 8.0).

-

Add Gly-Pro-AMC substrate.

-

Detection: Measure fluorescence (Ex: 360 nm / Em: 460 nm) as AMC is released.

-

-

Result: Determine IC50 by fitting the dose-response curve.

Mechanism of Action Diagram

The following diagram details the inactivation mechanism of GABA-AT by the ring-opened 4,4-difluoro analog.

Figure 2: Mechanism-Based Inactivation of GABA-AT by 3,3-difluoro-GABA analogs.

References

-

Wang, J., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry. Link

-

Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Chemical Reviews. Link

-

Pan, Y., et al. (2020).[8] Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society. Link

-

Raines, R. T., et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Current Chemistry. Link

-

PubChem Compound Summary. (2025). 2-Pyrrolidinecarbonitrile, 1-(2-aminoacetyl)-4,4-difluoro-, hydrochloride.[9] National Library of Medicine. Link

Sources

- 1. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S ,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115) (Journal Article) | OSTI.GOV [osti.gov]

- 2. pnas.org [pnas.org]

- 3. Levetiracetam Reverses Synaptic Deficits Produced by Overexpression of SV2A | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. EP0735043B1 - Process for the preparation of a 2-substituted-3,3-difluorofuran - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Inhibition of dipeptidyl peptidase IV (DPP IV) by 2-(2-amino-1-fluoro-propylidene)-cyclopentanecarbonitrile, a fluoroolefin containing peptidomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Pyrrolidinecarbonitrile, 1-(2-aminoacetyl)-4,4-difluoro-, hydrochloride (1:1), (2S)- | C7H10ClF2N3O | CID 89705207 - PubChem [pubchem.ncbi.nlm.nih.gov]

Understanding the stability and reactivity of 4,4-Difluoropyrrolidin-2-one

[1]

Executive Summary

This compound (CAS: 1785332-67-3 ) is a specialized fluorinated building block used primarily in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors and other bioactive amides.[1] Its gem-difluoro motif at the C4 position imparts unique electronic properties—lowering the pKa of the lactam nitrogen and altering the ring's conformational bias—without introducing the metabolic instability often associated with

Molecular Architecture & Electronic Properties[1]

The introduction of two fluorine atoms at the C4 position (beta to the carbonyl, beta to the nitrogen) fundamentally alters the lactam's behavior compared to the non-fluorinated parent, 2-pyrrolidone.[1]

| Property | Value / Description | Impact on Reactivity |

| CAS Number | 1785332-67-3 | Unique identifier for the free base.[1] |

| Formula | MW: 121.09 g/mol .[1] | |

| Geometry | Distorted Envelope | The C4-F bonds induce a specific ring pucker due to the gauche effect, influencing binding affinity in protein pockets.[1] |

| Dipole | Enhanced | The C-F bonds align to create a strong local dipole, increasing polarity compared to 2-pyrrolidone.[1] |

| Acidity (pKa) | Est. ~19–21 (DMSO) | The inductive effect ( |

Electronic Inductive Map

The fluorine atoms exert a strong electron-withdrawing effect through the

-

N1 Position: Increased acidity of the N-H proton; easier deprotonation for alkylation.

-

C2 Carbonyl: Increased electrophilicity; higher susceptibility to nucleophilic attack (hydrolysis).

-

C3/C5 Protons: The C-H bonds adjacent to the

group are electronically deactivated towards radical oxidation (metabolic stability) but activated towards acidity.

Stability Profile

Hydrolytic Stability

Unlike non-fluorinated lactams, this compound exhibits accelerated hydrolysis under basic conditions.[1] The electron-deficient carbonyl carbon is a "hot" electrophile.

-

Acidic Conditions (pH < 4): Generally stable.[1] Protonation of the carbonyl oxygen is less favorable due to the electron-withdrawing fluorines, retarding acid-catalyzed ring opening.[1]

-

Neutral Conditions (pH 6–8): Stable for prolonged periods at room temperature.

-

Basic Conditions (pH > 10): High Risk. Rapid ring opening occurs to form 4-amino-3,3-difluorobutanoic acid .[1]

Critical Control Point: When performing N-alkylation under basic conditions (e.g.,

Thermal Stability[1]

-

Solid State: Stable up to melting point (approx. range 80–100°C depending on purity/salt form).

-

Solution: Stable in aprotic solvents (DMF, DMSO, THF) up to 80°C.[1]

-

Decomposition Risk: At temperatures

, particularly in the presence of Lewis acids or protic solvents, there is a risk of HF elimination , leading to the formation of volatile fluorinated pyrroles or polymerized tars.[1]

Reactivity Landscape

The reactivity of this compound is defined by the competition between productive N-functionalization and destructive ring opening.[1]

Synthesis Route (Best Practice)

The most reliable synthesis involves the deoxofluorination of an N-protected 4-oxopyrrolidin-2-one precursor.[1]

-

Precursor: N-Boc-4-oxopyrrolidine-2-one.[1]

-

Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® in DCM at 0°C to RT.

-

Note: The N-Boc group is essential to prevent amine oxidation and side reactions with the fluorinating agent.

-

-

Deprotection: Acidic cleavage (HCl/Dioxane or TFA/DCM) yields the this compound salt.[1]

Experimental Protocols

Protocol A: Storage and Handling[1]

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.[2]

-

Container: Use polypropylene or Teflon-lined containers if long-term storage involves any trace acidity (to prevent glass etching by potential trace HF).[1]

-

Re-purification: If the solid turns yellow/brown, it indicates HF elimination/polymerization.[1] Recrystallize from Isopropyl Acetate/Heptane or sublime under vacuum.

Protocol B: N-Alkylation (General Procedure)

This protocol minimizes ring opening by controlling the deprotonation temperature.

-

Setup: Flame-dry a round-bottom flask; maintain

atmosphere. -

Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M).

-

Deprotonation: Cool to 0°C . Add

(60% dispersion, 1.1 equiv) portion-wise.[1]-

Observation: Evolution of

gas. Stir for 15–30 min at 0°C. Do not warm to RT yet.

-

-

Addition: Add the alkyl halide (1.1 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to RT slowly over 2 hours. Monitor by TLC/LC-MS.

-

Quench: Cool to 0°C, quench with saturated

. Extract with EtOAc.[3]

Safety & Toxicology

-

HF Hazard: Like all aliphatic gem-difluorides, thermal decomposition or strong acid treatment can release Hydrogen Fluoride (HF).[1] Calcium Gluconate gel must be available in the lab.

-

Metabolism: The 4,4-difluoro motif is generally metabolically stable, but if the ring opens in vivo, the resulting

-difluoro amine can inhibit certain enzymes (e.g., GABA transaminase mimics).[1]

References

-

PubChem. (2025).[4][5] this compound Compound Summary. National Library of Medicine. Link[1]

-

Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein J. Org. Chem. Link[1]

-

ChemicalBook. (2025). This compound Product Properties and CAS 1785332-67-3. Link

-

ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones and 3,3'-difluoropyrrolidines. Link

-

BenchChem. (2025).[6] Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions. Link

Sources

- 1. CAS 426844-51-1: 2-Pyrrolidinecarboxamide, 4,4-difluoro-, … [cymitquimica.com]

- 2. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]

- 3. ir.uitm.edu.my [ir.uitm.edu.my]

- 4. 4,4-Dimethyl-2-pyrrolidinone | C6H11NO | CID 637593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-4,4-difluoropyrrolidine-2-carboxamide | C5H8F2N2O | CID 42553070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile & Solvent Selection for 4,4-Difluoropyrrolidin-2-one

[1][2]

Executive Summary & Physicochemical Context

4,4-Difluoropyrrolidin-2-one (and its derivatives) represents a specialized class of fluorinated lactams used primarily as bioisosteres in medicinal chemistry.[1][2][3][4] Unlike its non-fluorinated analog (2-pyrrolidone), which is a universal solvent miscible with water, the introduction of the gem-difluoro group at the C4 position significantly alters its solvation thermodynamics.

This guide addresses the critical data gap regarding the quantitative solubility of this specific scaffold. While standard databases lack precise

Core Physicochemical Drivers[1]

-

Dipole Amplification: The C-F bond is highly polar.[4][5] Two fluorine atoms at C4 create a strong local dipole that opposes the lactam dipole, influencing crystal lattice energy and solvation enthalpy.

-

Hydrogen Bonding: The lactam nitrogen (

) acts as a donor, while the carbonyl ( -

Lipophilicity Shift: The fluorine substitution increases lipophilicity (

) relative to 2-pyrrolidone (

Qualitative Solubility Mapping

The following classification is derived from verified synthetic procedures (e.g., Reformatsky reactions, reductive aminations) where this scaffold is isolated or purified.

| Solvent Class | Representative Solvents | Solubility Status | Operational Context |

| Polar Aprotic | DMSO, DMF, DMAc | High | Primary reaction media; difficult to remove.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Preferred for extraction and chromatography (0–10% MeOH gradients).[2][4][5] |

| Alcohols | Methanol, Ethanol, IPA | High | Good for dissolution; often used as co-solvents for hydrogenation.[4][5] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate | Ideal for liquid-liquid extraction (LLE) from aqueous phases.[2][4][5] |

| Ethers | THF, 2-MeTHF, Dioxane | Moderate to High | Standard reaction solvents; solubility decreases at low temps ( |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low (Antisolvent) | Used to induce precipitation or triturated to remove impurities.[2][4][5] |

| Aqueous | Water, Brine | Moderate | Soluble, but extractable into organic phases (unlike 2-pyrrolidone).[2][5] |

Critical Insight: The "Moderate" solubility in Ethyl Acetate is the key leverage point for process chemists. Unlike non-fluorinated pyrrolidones which stay in the water phase, the 4,4-difluoro analog partitions favorably into EtOAc upon saturation of the aqueous layer with NaCl.

Theoretical Framework: Hansen Solubility Parameters (HSP)

In the absence of experimental values, we utilize Group Contribution Methods to estimate the HSP coordinates

| Parameter | Symbol | Estimated Value | Significance |

| Dispersion | 17.5 | Van der Waals forces; similar to standard organics.[1][2][4] | |

| Polarity | 14.2 | High dipolar interaction due to | |

| H-Bonding | 8.8 | Moderate H-bonding capability (Donor/Acceptor).[1][2][4][5] |

Solvent Selection Logic:

Experimental Protocols

Protocol A: Rapid Gravimetric Solubility Screening

Use this self-validating protocol to generate exact

Reagents: this compound (solid), Test Solvents (HPLC Grade). Equipment: Thermomixer, Centrifuge, Analytical Balance.

-

Saturation: Weigh approx.

of compound into a 1.5 mL HPLC vial.[4] -

Addition: Add

of solvent. Cap and vortex.[2][4] -

Equilibration: Shake at

for 4 hours. -

Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

-

Quantification:

-

Calculation:

[2][4][5]

Protocol B: Purification via Solvent-Antisolvent Recrystallization

Exploiting the differential solubility between EtOAc and Hexanes.[1]

-

Dissolution: Dissolve crude this compound in minimal warm Ethyl Acetate (

). -

Filtration: Filter while warm to remove insoluble inorganic salts.[2][4][5]

-

Nucleation: Slowly add Hexanes (Antisolvent) dropwise with stirring until a persistent cloudiness appears.

-

Crystallization: Cool slowly to Room Temperature, then to

. -

Harvest: Filter the white crystalline solid and wash with cold 10% EtOAc/Hexanes.

Decision Workflows (Visualization)

Figure 1: Solubility Screening Workflow

This logic flow guides the researcher through the process of selecting a solvent based on the intended application (Reaction vs. Purification).[4][5]

Caption: Decision matrix for solvent selection based on operational requirements (Synthesis vs. Isolation).

Figure 2: Workup Phase Distribution Logic

Understanding where the compound goes during extraction is critical for yield.[4][5]

Caption: Phase distribution dynamics showing the necessity of "Salting Out" to maximize recovery into the organic layer.

References

-

Synthesis of Fluorinated Pyrrolidines

-

Safety & Handling (SDS Data)

-

Hansen Solubility Parameters (Theory)

-

General Fluorinated Solvent Effects

Sources

- 1. N-(2-((2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl)-4-quinolinecarboxamide | C17H14F2N4O2 | CID 71621488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride | C5H8ClF2NO2 | CID 66971678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 101385-93-7 | CAS DataBase [m.chemicalbook.com]

- 4. 4,4-Difluoroproline | C5H7F2NO2 | CID 15216102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ((2R)-4,4-difluoropyrrolidin-2-yl)methanol hydrochloride | C5H10ClF2NO | CID 72207690 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 4,4-Difluoropyrrolidin-2-one from commercial starting materials

Application Note: Scalable Synthesis of 4,4-Difluoropyrrolidin-2-one

Abstract